molecular formula C20H19NO4 B5780538 2-(2,4-dimethoxyphenyl)-6,8-dimethyl-4-quinolinecarboxylic acid

2-(2,4-dimethoxyphenyl)-6,8-dimethyl-4-quinolinecarboxylic acid

Cat. No. B5780538
M. Wt: 337.4 g/mol
InChI Key: DRWDTCILDCOKDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,4-dimethoxyphenyl)-6,8-dimethyl-4-quinolinecarboxylic acid, also known as DMQX, is a potent and selective antagonist of the AMPA subtype of glutamate receptors. It was first synthesized by scientists at the University of California, Irvine in 1990. Since then, DMQX has been extensively studied for its potential therapeutic applications in various neurological disorders.

Mechanism of Action

2-(2,4-dimethoxyphenyl)-6,8-dimethyl-4-quinolinecarboxylic acid acts as a competitive antagonist of AMPA receptors, binding to the receptor site and blocking the binding of glutamate, the endogenous ligand of AMPA receptors. By blocking AMPA receptors, 2-(2,4-dimethoxyphenyl)-6,8-dimethyl-4-quinolinecarboxylic acid can reduce the excitatory neurotransmission in the brain and modulate synaptic plasticity. This mechanism of action has been shown to have therapeutic potential in various neurological disorders.
Biochemical and Physiological Effects:
2-(2,4-dimethoxyphenyl)-6,8-dimethyl-4-quinolinecarboxylic acid has been shown to have several biochemical and physiological effects in the brain. By blocking AMPA receptors, 2-(2,4-dimethoxyphenyl)-6,8-dimethyl-4-quinolinecarboxylic acid can reduce the excitatory neurotransmission and modulate synaptic plasticity. This can lead to a reduction in neuronal excitability, which may have therapeutic benefits in various neurological disorders. 2-(2,4-dimethoxyphenyl)-6,8-dimethyl-4-quinolinecarboxylic acid has also been shown to have neuroprotective effects, reducing neuronal damage and cell death in animal models of stroke and neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

2-(2,4-dimethoxyphenyl)-6,8-dimethyl-4-quinolinecarboxylic acid is a potent and selective antagonist of AMPA receptors, which makes it a valuable tool for investigating the role of AMPA receptors in various neurological disorders. 2-(2,4-dimethoxyphenyl)-6,8-dimethyl-4-quinolinecarboxylic acid has been extensively studied in animal models, and its pharmacokinetics and pharmacodynamics have been well-characterized. However, 2-(2,4-dimethoxyphenyl)-6,8-dimethyl-4-quinolinecarboxylic acid has some limitations in lab experiments. For example, it has a relatively short half-life and requires frequent dosing, which can be challenging in long-term studies.

Future Directions

There are several future directions for 2-(2,4-dimethoxyphenyl)-6,8-dimethyl-4-quinolinecarboxylic acid research. One potential direction is to investigate the therapeutic potential of 2-(2,4-dimethoxyphenyl)-6,8-dimethyl-4-quinolinecarboxylic acid in various neurological disorders, such as epilepsy, stroke, and neurodegenerative diseases. Another direction is to develop more potent and selective AMPA receptor antagonists based on the structure of 2-(2,4-dimethoxyphenyl)-6,8-dimethyl-4-quinolinecarboxylic acid. Finally, 2-(2,4-dimethoxyphenyl)-6,8-dimethyl-4-quinolinecarboxylic acid can be used in combination with other drugs to enhance its therapeutic effects and reduce its limitations in lab experiments.

Synthesis Methods

2-(2,4-dimethoxyphenyl)-6,8-dimethyl-4-quinolinecarboxylic acid can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves several key steps, including the formation of the quinoline ring system, the introduction of the dimethoxyphenyl group, and the final carboxylation step. The yield of 2-(2,4-dimethoxyphenyl)-6,8-dimethyl-4-quinolinecarboxylic acid synthesis is typically around 20-30%.

Scientific Research Applications

2-(2,4-dimethoxyphenyl)-6,8-dimethyl-4-quinolinecarboxylic acid has been widely used in scientific research to investigate the role of AMPA receptors in various neurological disorders, such as epilepsy, stroke, and neurodegenerative diseases. 2-(2,4-dimethoxyphenyl)-6,8-dimethyl-4-quinolinecarboxylic acid is a potent and selective antagonist of AMPA receptors, which are involved in excitatory neurotransmission in the central nervous system. By blocking AMPA receptors, 2-(2,4-dimethoxyphenyl)-6,8-dimethyl-4-quinolinecarboxylic acid can modulate synaptic plasticity and reduce neuronal excitability, which may have therapeutic benefits in various neurological disorders.

properties

IUPAC Name

2-(2,4-dimethoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO4/c1-11-7-12(2)19-15(8-11)16(20(22)23)10-17(21-19)14-6-5-13(24-3)9-18(14)25-4/h5-10H,1-4H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRWDTCILDCOKDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)C(=CC(=N2)C3=C(C=C(C=C3)OC)OC)C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,4-Dimethoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid

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